oxalic acid;3-(oxetan-3-yl)azetidine
Description
Oxalic acid;3-(oxetan-3-yl)azetidine is a heterocyclic amine salt formed by the combination of oxalic acid (H₂C₂O₄) and 3-(oxetan-3-yl)azetidine. This compound features a unique hybrid structure, integrating a four-membered azetidine ring and a three-membered oxetane ring, stabilized by oxalic acid through proton transfer. The azetidine component (C₆H₁₁NO, MW 113.16) is a bicyclic amine with a nitrogen atom in the azetidine ring and an oxygen atom in the oxetane ring, while oxalic acid contributes dicarboxylic acidity, enabling salt formation .
Synthesis:
The synthesis of 3-(oxetan-3-yl)azetidine derivatives involves strategies such as:
- Aza-Michael Addition: Methyl 2-(azetidin- or oxetan-3-ylidene)acetates react with NH-heterocycles to yield functionalized azetidine-oxetane hybrids .
- Minisci Reaction: Radical addition introduces azetidine or oxetane groups into heteroaromatic systems, as demonstrated in the modification of drug candidates like gefitinib .
Applications:
The compound’s rigid bicyclic structure enhances metabolic stability and bioavailability, making it valuable in pharmaceutical chemistry. It is used as a building block for kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
oxalic acid;3-(oxetan-3-yl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-5(2-7-1)6-3-8-4-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBLUUDIBPFTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2COC2.C1C(CN1)C2COC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956369-40-6 | |
| Record name | bis(3-(oxetan-3-yl)azetidine) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-(oxetan-3-yl)azetidine typically involves the formation of the oxetane and azetidine rings followed by their combination with oxalic acid. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting materials, such as (N-Boc-azetidin-3-ylidene)acetate and methyl 2-(oxetan-3-ylidene)acetate, are obtained through reactions like the Horner–Wadsworth–Emmons reaction and further treated with various amines to yield the target compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using catalysts to increase yield, and ensuring the purity of the final product through techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;3-(oxetan-3-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The oxetane and azetidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride can be used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Oxalic acid;3-(oxetan-3-yl)azetidine has several scientific research applications:
Biology: It can be used to study the biological activity of heterocyclic compounds, including their interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of oxalic acid;3-(oxetan-3-yl)azetidine involves its interaction with various molecular targets and pathways. The oxetane and azetidine rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. For example, oxetane nucleosides have been shown to inhibit the replication of the human immunodeficiency virus (HIV) . The exact molecular targets and pathways would depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Physicochemical Properties
Biological Activity
The compound oxalic acid; 3-(oxetan-3-yl)azetidine , also known as 3-(oxetan-3-yl)azetidine oxalate , has garnered interest in medicinal chemistry due to its unique structural features, which combine both azetidine and oxetane rings. This article explores the biological activity, synthesis, and potential therapeutic applications of this compound, supported by relevant data and findings.
Chemical Structure and Properties
Chemical Structure:
The compound consists of an oxetane ring fused to an azetidine structure, which contributes to its distinctive chemical properties.
Properties:
- Molecular Weight: 195.24 g/mol
- Polarity: The presence of polar functional groups enhances its solubility in biological systems.
- Stability: Oxetane ethers demonstrate excellent stability across various conditions, outperforming analogous esters under basic and reducing environments.
Synthesis
The synthesis of 3-(oxetan-3-yl)azetidine can be achieved through several methods, including:
- Brønsted Acid-Catalyzed Alkylation: This method involves alkylating alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols, avoiding harsh reaction conditions.
- Horner–Wadsworth–Emmons Reaction: A DBU-catalyzed reaction that facilitates the formation of heterocyclic amino acid derivatives containing both azetidine and oxetane rings .
Biological Activity
Research into the biological activity of 3-(oxetan-3-yl)azetidine is still emerging, but preliminary studies suggest potential pharmacological properties:
Antibacterial and Herbicidal Effects
Related compounds, particularly oxetane derivatives, have demonstrated significant antibacterial and herbicidal activities. For instance, oxetin—a derivative—exhibits notable antibacterial properties, indicating that 3-(oxetan-3-yl)azetidine may share similar effects.
Interaction Studies
Understanding how 3-(oxetan-3-yl)azetidine interacts with biological molecules is crucial. Initial studies focus on:
- Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
- Toxicity Assessments: Evaluating the safety profile through various in vitro and in vivo models.
Comparative Analysis
The following table summarizes the properties and activities of compounds structurally related to 3-(oxetan-3-yl)azetidine:
| Compound | Structure Type | Notable Properties |
|---|---|---|
| 3-(Oxetan-3-yl)azetidine | Oxetane + Azetidine | Potential pharmacophore; metabolic stability |
| Oxetin | Oxetane | Antibacterial properties |
| 2-Pyrrolidinone | Azetidine | Diverse biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
